molecular formula C11H14N2O B14189983 N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine CAS No. 876408-56-9

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine

Cat. No.: B14189983
CAS No.: 876408-56-9
M. Wt: 190.24 g/mol
InChI Key: QJTHPWDGRSOYKE-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties. This compound features a dimethylamino group attached to an indene ring, which is further connected to a hydroxylamine group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Hydroxylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It finds applications in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can undergo redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine: can be compared with other indene derivatives and hydroxylamine compounds.

    N,N-Dimethylaminophenylhydroxylamine: Similar in structure but with a phenyl ring instead of an indene ring.

    Indene-1-hydroxylamine: Lacks the dimethylamino group, making it less versatile in reactions.

Uniqueness

The unique combination of the dimethylamino group and the indene ring in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

876408-56-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-[6-(dimethylamino)-2,3-dihydroinden-1-ylidene]hydroxylamine

InChI

InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(12-14)10(8)7-9/h3,5,7,14H,4,6H2,1-2H3

InChI Key

QJTHPWDGRSOYKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCC2=NO)C=C1

Origin of Product

United States

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